molecular formula C19H19F3N2OS B2467298 7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide CAS No. 1797572-90-7

7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2467298
CAS RN: 1797572-90-7
M. Wt: 380.43
InChI Key: UFNBNTFIFNWJMG-UHFFFAOYSA-N
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Description

7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the thiazepane family. It has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Transcription Factor Inhibition

The compound has been examined for cell-based activity, fitting Lipinski's rule of 5, and potential gastrointestinal permeability, showing notable inhibition of transcription mediated by both NF-kappaB and AP-1 transcription factors. This inhibition is significantly influenced by the position and type of substitutions on the pyrimidine ring, highlighting its potential in oral bioavailability and therapeutic applications (Palanki et al., 2000).

Crystal Structure Analysis

The compound's crystal structure has been analyzed in detail, providing insights into its molecular configuration and stability. The study involved the synthesis from diflunisal, a registered anti-inflammatory drug, and confirmed the packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Antimicrobial and Antitubercular Activity

A series of derivatives of the compound have demonstrated potential antimicrobial and antitubercular properties. Some derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and M. tuberculosis, comparable to that of rifampicin. This highlights the compound's potential in developing treatments for resistant bacterial strains (Bąk et al., 2020).

Antitumor Activity

The compound's derivative has demonstrated distinct inhibitory capacity against the proliferation of cancer cell lines A549 and BGC-823. This suggests its potential application in cancer treatment strategies, pending further research on its mode of action and effectiveness (Ji et al., 2018).

Antibacterial and Antifungal Activity

Several derivatives of the compound have been synthesized and tested for their antibacterial and antifungal activities. Some derivatives exhibited moderate activities against phytopathogenic fungi, indicating their potential use in agricultural fungicides or pharmaceutical antifungal agents (Wu et al., 2012).

properties

IUPAC Name

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2OS/c20-19(21,22)15-7-4-8-16(13-15)23-18(25)24-10-9-17(26-12-11-24)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNBNTFIFNWJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

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